7-Epi Clindamycin Hydrochloride

HPLC Method Development Pharmaceutical Analysis Impurity Profiling

7-Epi Clindamycin Hydrochloride is the official EP Impurity C, not a therapeutic substitute. Its unique C7 stereochemistry delivers distinct HPLC retention and MS fragmentation, making it mandatory for peak identification under ICH Q3A/Q3B and USP/EP monographs. Using this exact epimer—never a generic analog—ensures your clindamycin impurity profiling and ANDA stability studies meet all pharmacopeial specifications. Supplied with full characterization data for immediate batch release or method validation.

Molecular Formula C₁₈H₃₄Cl₂N₂O₅S
Molecular Weight 461.44
Cat. No. B1159669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Epi Clindamycin Hydrochloride
SynonymsMethyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]_x000B_carbonyl]amino]-1-thio-D-erythro-α-D-galactooctopyranoside Hydrochloride;  (2S-trans)-Methyl 7-Chloro-6,7,8-trideoxy-6-[[(1-methyl-4-propyl-2-_x000B_pyrrolidinyl)carbonyl]amino]-1
Molecular FormulaC₁₈H₃₄Cl₂N₂O₅S
Molecular Weight461.44
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Epi Clindamycin Hydrochloride: EP Impurity C Reference Standard for Clindamycin Quality Control and Regulatory Compliance


7-Epi Clindamycin Hydrochloride (CAS 17431-55-9 as HCl salt; 16684-06-3 as free base) is a stereoisomeric epimer of the lincosamide antibiotic clindamycin, differing in configuration at the C7 carbon [1]. It is officially designated as Clindamycin EP Impurity C by the European Pharmacopoeia and as a specified impurity in USP monographs [2]. As a critical reference standard, this compound is employed universally in pharmaceutical quality control for the identification, quantification, and control of the 7-epiclindamycin impurity in clindamycin active pharmaceutical ingredients (APIs) and finished drug products [3].

Why 7-Epi Clindamycin Hydrochloride Cannot Be Substituted by In-Class Analogs for Regulatory Applications


Generic substitution is invalid because 7-Epi Clindamycin Hydrochloride is not a therapeutic analog but a process-specific impurity marker with a unique stereochemical identity. Its chromatographic behavior, mass spectrometric fragmentation pattern, and retention time are distinct from clindamycin and other related substances like lincomycin or clindamycin B [1]. Regulatory frameworks mandate the use of this exact epimer as a reference standard for impurity profiling; substituting it with a different lincosamide or even a close structural analog would invalidate analytical method specificity, peak identification, and quantitation, directly contravening ICH Q3A/Q3B guidelines and pharmacopeial monographs [2].

Quantitative Analytical Differentiation of 7-Epi Clindamycin Hydrochloride


Baseline Chromatographic Resolution from Clindamycin API

A robust reversed-phase HPLC method demonstrates baseline separation of 7-epiclindamycin from clindamycin and other related impurities. The method employs a Hypersil ODS column (5 μm, 250×4.6 mm) maintained at 45°C with a mobile phase of acetonitrile–phosphate buffer (pH 6.0)–water (35:40:25, v/v) at 1.0 mL/min, with UV detection at 210 nm [1]. Under these conditions, 7-epiclindamycin is fully resolved, enabling accurate quantification [1].

HPLC Method Development Pharmaceutical Analysis Impurity Profiling

Regulatory Impurity Limit in Clindamycin Injection Formulations

A regulatory surveillance study of clindamycin injection products quantified the 7-epi clindamycin impurity content across multiple commercial batches [1]. The analysis revealed that the impurity level consistently fell within the range of 0.4% to 0.6%, which is near the proposed control limit of 0.5% [1]. This data provides an industry-validated benchmark for acceptable impurity levels.

Quality Control Pharmaceutical Regulation Stability Testing

LC-MS/MS Specificity for Impurity Identification in Drug Substance

An LC-MS method using a Diamonsil C18 column and positive electrospray ionization (ESI+) identified six related substances in clindamycin hydrochloride, including 7-epiclindamycin [1]. The method demonstrated high sensitivity and specificity, confirming 7-epiclindamycin as one of the three pharmacopoeia-collected impurities (alongside lincomycin and clindamycin B) [1]. The fragmentation pathways of the quasi-molecular ion for 7-epiclindamycin are distinct and can be used for unambiguous identification without a control compound [2].

Mass Spectrometry Impurity Identification Analytical Method Validation

HPLC Linearity and Sensitivity for Quantitation of 7-Epiclindamycin Phosphate

An HPLC method developed for clindamycin phosphate and its related substances established linear calibration ranges for impurities, including epiclindamycin phosphate (the phosphate ester of the target compound) [1]. The linear range for epiclindamycin-2-phosphate was 0.0014 to 0.14 mg/mL with a correlation coefficient (r) of 0.9972 [1]. The method's limit of detection (LOD) was 0.1 μg and the limit of quantitation (LOQ) was 0.33 μg [1].

Quantitative Analysis Method Validation Pharmaceutical Analysis

Formation Mechanism as a Process-Specific Impurity

7-Epiclindamycin is not a naturally occurring fermentation byproduct but a synthetic process impurity formed exclusively during the chemical synthesis of clindamycin from lincomycin [1]. The epimerization at the C7 stereocenter occurs under the reaction conditions used for the chlorination step [1]. This origin distinguishes it from fermentation-derived impurities like lincomycin B or clindamycin B, making it a critical marker for synthetic route control and batch-to-batch consistency.

Synthetic Chemistry Process Impurity Quality by Design

Pharmacopeial Designation and Control Requirements

7-Epi Clindamycin is officially designated as Clindamycin EP Impurity C by the European Pharmacopoeia and as a specified impurity in USP monographs [1]. The compound is listed among the known single impurities that must be quantified in clindamycin APIs and finished products [2]. Its inclusion in these compendia underscores the regulatory expectation for its control and the necessity of using a certified reference standard for accurate quantification.

Pharmacopeial Compliance Regulatory Affairs Quality Control

Primary Industrial and Research Applications for 7-Epi Clindamycin Hydrochloride


Pharmaceutical Quality Control for Clindamycin API and Drug Product Release

Used as a primary reference standard in HPLC and LC-MS methods for the identification and quantitation of the 7-epiclindamycin impurity in clindamycin hydrochloride, clindamycin phosphate, and their respective formulations. This application is mandated by EP and USP monographs, which specify a limit for this impurity [1]. The validated methods provide the linearity, sensitivity, and specificity required for batch release testing [2].

Analytical Method Development and Validation for ANDA Submissions

Essential for developing and validating stability-indicating methods for Abbreviated New Drug Applications (ANDAs). The distinct chromatographic and mass spectral properties of 7-epi clindamycin enable the establishment of system suitability parameters (resolution, tailing factor) and the demonstration of method specificity in the presence of the API and other impurities [3].

Forced Degradation and Stability Studies

Employed as a marker compound in forced degradation studies (acid, base, oxidative, thermal, photolytic) to assess the stability of clindamycin drug products. Its quantification under stress conditions provides critical data on degradation pathways and informs shelf-life specifications [2].

Synthetic Process Optimization and Quality by Design (QbD)

Utilized as a reference marker to monitor and control the epimerization reaction during the synthesis of clindamycin from lincomycin. Tracking the level of this process-specific impurity allows for optimization of reaction conditions (e.g., temperature, time, reagent stoichiometry) to minimize its formation and improve overall process yield and purity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Epi Clindamycin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.